![molecular formula C12H7Cl2NO3S2 B2975321 [(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 292842-64-9](/img/structure/B2975321.png)
[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C21H25Cl2NO3S2 and a molecular weight of 474.472 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Sigma-Aldrich, a supplier of the compound, does not collect analytical data for this product .Applications De Recherche Scientifique
Antifungal Activity
Research has demonstrated that derivatives of rhodanineacetic acid, including compounds structurally similar to the specified chemical, have been prepared as potential antifungal agents. Their lipophilicity was analyzed to understand the relationship with their antifungal efficacy. Specifically, certain derivatives strongly inhibited the growth of various Candida species, showcasing potential as antifungal compounds (Doležel et al., 2009).
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives, closely related to the mentioned compound, have been synthesized and evaluated for their anticancer and antiangiogenic activities. These studies found that some derivatives significantly reduced tumor volume and cell number in mouse models, indicating potential for anticancer therapy. They also demonstrated strong antiangiogenic effects, suggesting their ability to inhibit tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Aldose Reductase Inhibitory Action
Another study focused on the aldose reductase inhibitory action of related compounds, comparing their efficacy to that of epalrestat, a clinically used inhibitor. These compounds exhibited potent inhibitory effects on aldose reductase, suggesting their potential in treating complications of diabetes through inhibition of this enzyme (Kučerová-Chlupáčová et al., 2020).
Antimicrobial Activity
Rhodanine-3-acetic acid derivatives, including compounds with structural similarities to the specified chemical, were evaluated for their antimicrobial potential. The study highlighted significant activity against mycobacteria, including Mycobacterium tuberculosis, and some derivatives exhibited high activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. These findings suggest the potential of these compounds as antimicrobial agents (Krátký et al., 2017).
Synthesis and Biological Evaluation
Research into the synthesis of novel thiazolidine and imidazolidine derivatives has explored their pharmacological interest, indicating diverse antimicrobial effects among the synthesized products. This suggests a potential avenue for developing new antimicrobial agents based on structural manipulation of thiazolidine derivatives (Elaasar & Saied, 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3S2/c13-7-2-1-3-8(14)6(7)4-9-11(18)15(5-10(16)17)12(19)20-9/h1-4H,5H2,(H,16,17)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMUUPOKFPCOKG-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

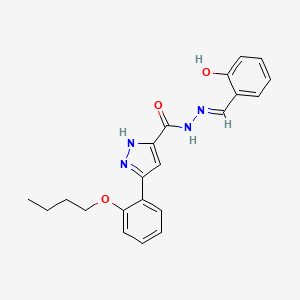
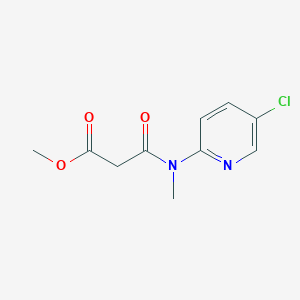
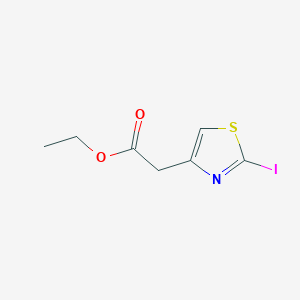
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2975244.png)
![Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2975245.png)

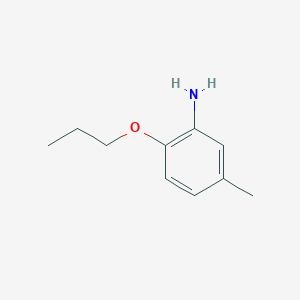
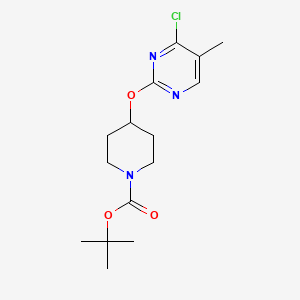
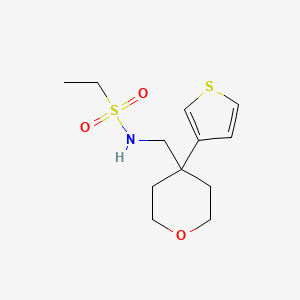
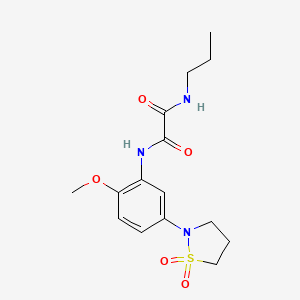
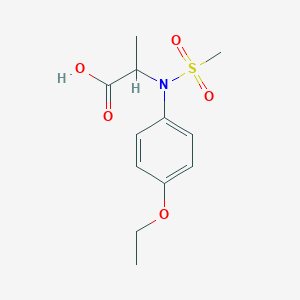
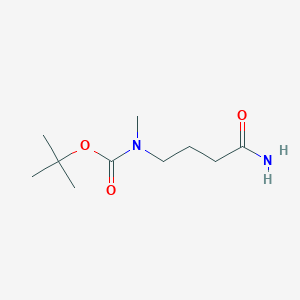
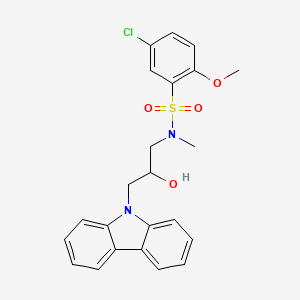
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2975259.png)